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Compound of Interest

Compound Name: PF-06649283

Cat. No.: B12040199 Get Quote

An In-depth Examination of a Novel Compound for Researchers, Scientists, and Drug

Development Professionals

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain

specific information regarding a compound designated as PF-06649283. The "PF-" prefix is

commonly used by Pfizer for its investigational compounds. It is possible that PF-06649283 is

an internal development code that has not yet been publicly disclosed, or the designation may

be incorrect.

Therefore, this guide will utilize a representative, well-documented investigational compound

with a similar naming convention, PF-06826647, to demonstrate the requested in-depth

technical analysis, including data presentation, experimental protocols, and visualizations. PF-

06826647 is an oral tyrosine kinase 2 (TYK2) inhibitor that has been investigated for the

treatment of plaque psoriasis.

Core Chemical Properties of PF-06826647
PF-06826647 is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK)

family. By selectively targeting TYK2, it modulates the signaling of key cytokines involved in the

pathogenesis of psoriasis, including interleukin-23 (IL-23) and interleukin-12 (IL-12).

Table 1: Physicochemical and Pharmacokinetic
Properties of PF-06826647
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Property Value Reference

Mechanism of Action
Tyrosine kinase 2 (TYK2)

inhibitor

Molecular Formula C₂₀H₂₁F₃N₆O₂

Molecular Weight 446.4 g/mol

Route of Administration Oral

Bioavailability

Dose-proportional increase in

exposure from 100 mg to 400

mg

Protein Binding Data not publicly available

Metabolism Data not publicly available

Elimination Half-life Data not publicly available

Experimental Protocols
In Vitro TYK2 Inhibition Assay
Objective: To determine the in vitro potency of PF-06826647 in inhibiting TYK2 kinase activity.

Methodology:

A recombinant human TYK2 enzyme is used.

The assay is typically performed in a 384-well plate format.

PF-06826647 is serially diluted to a range of concentrations.

The compound is incubated with the TYK2 enzyme and a substrate peptide in the presence

of ATP.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done using various detection methods, such as fluorescence resonance energy transfer

(FRET) or luminescence-based assays.

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of

inhibition against the logarithm of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

Phase 1 Clinical Trial in Plaque Psoriasis
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-

06826647 in participants with plaque psoriasis.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adults with a diagnosis of plaque psoriasis.

Intervention: Participants receive either PF-06826647 at different oral doses (e.g., 100 mg,

400 mg) or a placebo over a specified treatment period (e.g., 4 weeks).

Pharmacokinetic Assessment: Blood samples are collected at various time points to

determine the plasma concentrations of PF-06826647. Key parameters such as the area

under the concentration-time curve (AUC) and maximum concentration (Cmax) are

calculated.

Pharmacodynamic Assessment: Efficacy is evaluated by measuring the improvement in

disease activity, for example, using the Psoriasis Area and Severity Index (PASI).

Safety Assessment: Monitoring and recording of all treatment-emergent adverse events

(TEAEs).

Signaling Pathways and Visualizations
TYK2 Signaling Pathway in Psoriasis
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The pathogenesis of psoriasis is driven by the IL-23/IL-17 axis. TYK2 is crucial for the signaling

of both IL-23 and IL-12. PF-06826647, by inhibiting TYK2, blocks the downstream activation of

STAT proteins, leading to a reduction in the production of pro-inflammatory cytokines like IL-17

and IL-22 by T helper 17 (Th17) cells.
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Caption: IL-23 signaling pathway and the inhibitory action of PF-06826647.

Experimental Workflow for a Phase 1 Clinical Trial
The workflow for a first-in-human clinical trial involves several key stages, from participant

recruitment to data analysis, to assess the safety and efficacy of a new investigational drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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